![molecular formula C28H32N2O3S B2454183 N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 392324-39-9](/img/structure/B2454183.png)
N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, also known as DB844, is a novel compound that has shown potential as an antileishmanial drug. Leishmaniasis is a parasitic disease that affects millions of people worldwide, and there is a need for new drugs to treat this disease. DB844 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Microwave-promoted Synthesis Techniques
- The microwave-assisted synthesis of N-(α-hydroxybenzyl)formamides from dichloroaziridines and aqueous dimethyl sulfoxide showcases innovative routes to structurally complex molecules, indicating potential methodologies for synthesizing related compounds like N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (Rabiei & Naeimi, 2016).
Carbonic Anhydrase Inhibition
- Aromatic sulfonamide derivatives, including those structurally akin to N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, have been studied for their inhibitory action against carbonic anhydrase isoenzymes, suggesting applications in treating conditions like glaucoma and possibly cancer (Supuran et al., 2013).
CCR1 Antagonism
- The synthesis and characterization of tritium-labeled derivatives highlight the role of such compounds in receptor antagonism, specifically C-C chemokine receptor 1 (CCR1), which could be relevant in developing treatments for inflammatory diseases (Hong et al., 2015).
Solid Phase Synthesis and Crystal Structure
- Research on solid phase synthesis techniques and crystal structure analysis provides insights into the material science applications of similar compounds, pointing towards their potential utility in designing new materials with specific properties (Luo & Huang, 2004).
Cocrystal Solubility and Dissolution Behavior
- Studies on the solubility and dissolution behavior of cocrystals involving dibenzyl sulfoxide and benzamide suggest the exploration of cocrystal formation as a strategy to modify the physical properties of pharmaceutical compounds, which could be applied to N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide for enhancing its drug-like properties (Grossjohann et al., 2012).
properties
IUPAC Name |
N,N-dibenzyl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3S/c1-22-17-23(2)19-30(18-22)34(32,33)27-15-13-26(14-16-27)28(31)29(20-24-9-5-3-6-10-24)21-25-11-7-4-8-12-25/h3-16,22-23H,17-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQYNHOYCFIEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.